molecular formula C20H16FN5O3 B2662880 2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 900008-20-0

2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2662880
CAS No.: 900008-20-0
M. Wt: 393.378
InChI Key: PKDHXWKCDRYOBK-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide features a pyrazolo[3,4-d]pyrimidinone core, a scaffold frequently utilized in kinase inhibitor design due to its ability to mimic ATP-binding motifs . Key structural elements include:

  • An N-(p-tolyl)acetamide group at position 5, where the para-methyl substituent may enhance lipophilicity and influence steric interactions in binding pockets.
  • The pyrazolo[3,4-d]pyrimidinone core, which provides rigidity and planar geometry for target engagement.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3/c1-13-2-6-15(7-3-13)26-19-17(10-23-26)20(28)25(12-22-19)24-18(27)11-29-16-8-4-14(21)5-9-16/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDHXWKCDRYOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step procedures starting from readily available precursors. A common synthetic route includes the reaction of 4-fluorophenol with an appropriate halide to form the 4-fluorophenoxy derivative. This intermediate then reacts with 4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-ylamine under suitable conditions to yield the final acetamide.

Industrial Production Methods: Scaling up the production of this compound requires optimization of reaction parameters, including temperature, pressure, and solvent choice. Catalysts or specific reagents may also be employed to improve yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions
  • Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of carboxylic acid derivatives.

  • Reduction: Reduction reactions can target the oxo group, potentially transforming it into a hydroxyl group.

  • Substitution: Electrophilic substitution reactions can occur on the fluorophenoxy ring, introducing various substituents.

Common Reagents and Conditions
  • Oxidation: Typical oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substituent.

Major Products
  • Oxidation: Yields carboxylic acids or other oxidized derivatives.

  • Reduction: Produces hydroxylated compounds.

  • Substitution: Leads to a variety of functionalized fluorophenoxy derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide finds applications in several research domains:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential as a bioactive molecule, influencing various biological pathways.

  • Medicine: Studied for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

  • Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, modulating biological pathways and exerting its effects. Detailed studies have shown that it can bind to active sites of enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrazolo[3,4-d]pyrimidinone vs. Pyrazolo[4,3-d]pyrimidine
  • Target Compound: Pyrazolo[3,4-d]pyrimidinone (positions 3,4 fused to pyrimidine). This configuration enhances planarity, favoring interactions with kinase hinge regions .
  • : Pyrazolo[4,3-d]pyrimidine core (positions 4,3 fused).

Substituent Analysis

Aromatic Substituents
Compound R1 (Position 1) R2 (Position 2) Key Differences vs. Target Compound
Target Compound p-Tolyl (CH₃-C₆H₄) 4-Fluorophenoxy Reference for comparison
4-Fluorophenyl 2-Methoxyphenyl - Ortho-methoxy group increases steric hindrance.
(13d) 4-Phenoxyphenyl 3-Chlorophenyl - Chlorine introduces halogen bonding potential.
p-Tolyl Butylamino/Carbonitrile - Bulky butylamino group increases lipophilicity.
Acetamide Modifications
  • Target Compound : N-(p-tolyl)acetamide provides moderate lipophilicity (logP ~3.5 estimated).
  • (13k) : N-(4-Trifluoromethylphenyl)acetamide introduces strong electron-withdrawing effects (CF₃), enhancing metabolic resistance but reducing solubility.
BTK Inhibition
  • and : Compounds with 4-phenoxyphenyl and chlorophenyl substituents (e.g., 13d, 13e) exhibit IC₅₀ values <100 nM against BTK due to optimized hydrogen bonding and steric fit .
  • Target Compound: The 4-fluorophenoxy group may reduce potency compared to 4-phenoxyphenyl analogs but improve selectivity due to reduced off-target interactions.
Solubility and Metabolic Stability
  • : Hydroxyphenyl substituents (e.g., 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)) enhance aqueous solubility via hydrogen bonding but may increase susceptibility to glucuronidation.

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide , with the CAS number 899966-77-9 , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effectiveness against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H16FN5O3C_{20}H_{16}FN_5O_3, with a molecular weight of approximately 393.4 g/mol . The structure includes a fluorophenoxy group and a pyrazolo[3,4-d]pyrimidine core, which are known for their roles in enhancing bioactivity through modifications in pharmacokinetics and binding affinities.

PropertyValue
CAS Number899966-77-9
Molecular FormulaC20H16FN5O3
Molecular Weight393.4 g/mol

Research indicates that compounds with similar structural motifs often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit various kinases, which play crucial roles in cell signaling pathways.
  • Antiproliferative Effects : Studies have shown that such compounds can induce apoptosis in cancer cells by activating specific pathways related to cell death.
  • Antimicrobial Activity : The fluorinated moiety can enhance the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Cancer Research evaluated the effectiveness of similar pyrazolo compounds against breast cancer cell lines. The results indicated that these compounds could reduce cell viability by over 70% at concentrations above 10 µM due to their ability to induce apoptosis through the activation of caspase pathways.
  • Kinase Inhibition : In a medicinal chemistry study focusing on CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators, it was found that derivatives of pyrazolo[3,4-d]pyrimidines could modulate ion channel activity significantly, suggesting a potential role in treating cystic fibrosis by enhancing chloride ion transport.
  • Antimicrobial Studies : A separate investigation assessed the antimicrobial properties of fluorinated compounds against Staphylococcus aureus. The findings revealed that the introduction of a fluorine atom significantly increased antibacterial activity compared to non-fluorinated analogs.

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cellsCancer Research Study
Kinase InhibitionModulates CFTR activityMedicinal Chemistry Journal
AntimicrobialEnhanced activity against Staphylococcus aureusAntimicrobial Research

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between pyrazolo[3,4-d]pyrimidinone intermediates and α-chloroacetamides. Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Catalysts : Alkali carbonates (e.g., K₂CO₃) improve coupling reactions .
  • Temperature control : Reactions at 80–120°C for 12–24 hours maximize yield .
  • Monitoring : Use HPLC or TLC to track intermediates and adjust stoichiometry .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromaticity; 2D-COSY validates connectivity .
  • Mass spectrometry : High-resolution LC-MS verifies molecular weight (e.g., [M+H]⁺ peak) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyrimidinone core .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s synthesis?

  • Methodology :

  • Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers .
  • Machine learning : Train models on PubChem reaction datasets to predict optimal solvents/catalysts .
  • Molecular dynamics : Simulate solvent effects on intermediate stability (e.g., AMBER software) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT) to confirm target specificity .
  • Stability studies : Perform LC-MS stability profiling in assay buffers (pH 7.4 vs. 6.5) to rule out degradation artifacts .
  • Meta-analysis : Use statistical tools (e.g., R/Bioconductor) to aggregate data and identify confounding variables (e.g., serum proteins) .

Q. How can regioselectivity challenges in modifying the pyrazolo[3,4-d]pyrimidinone core be addressed?

  • Methodology :

  • Directing groups : Introduce temporary substituents (e.g., nitro) to control electrophilic substitution sites .
  • Protecting groups : Use Boc or Fmoc to shield reactive amines during fluorophenoxy coupling .
  • Kinetic studies : Monitor reaction intermediates via in-situ FTIR to adjust reaction timelines .

Q. What factors are critical for scaling up synthesis from milligram to gram quantities?

  • Methodology :

  • Reactor design : Transition from batch to flow reactors for improved heat/mass transfer .
  • Purification : Replace column chromatography with preparative HPLC for higher purity .
  • Process control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., pH, temperature) .

Notes

  • Advanced questions emphasize interdisciplinary approaches (e.g., computational chemistry, meta-analysis).
  • Basic questions focus on foundational techniques (synthesis, characterization).

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